molecular formula C9H9BF4O3 B1408884 (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid CAS No. 1704067-12-8

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid

Cat. No. B1408884
CAS RN: 1704067-12-8
M. Wt: 251.97 g/mol
InChI Key: XAIOIXMVFZMRPD-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can also be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(2,2,2-trifluoroethoxy) bromobenzene, isopropyl borate, and methylTetrahydrofuran. The reaction system is cooled to -15 ° C and 500 mL of isopropylmagnesium chloride in tetrahydrofuran (2.0 M) is added dropwise to the reaction system. The internal temperature is controlled to not more than -10 ° C, and the reaction is kept at a low temperature for 1 hour .


Molecular Structure Analysis

The molecular formula of this compound is C8H7BF4O3 . The InChI code is 1S/C8H7BF4O3/c10-6-2-1-5 (9 (14)15)3-7 (6)16-4-8 (11,12)13/h1-3,14-15H,4H2 .


Chemical Reactions Analysis

This compound can be used in Suzuki–Miyaura coupling reactions, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 237.95 . The storage temperature is recommended to be in an inert atmosphere, between 2-8C .

Safety and Hazards

This compound is harmful if swallowed. It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation .

Future Directions

As a biochemical reagent and organic synthesis intermediate, this compound has potential applications in various fields of life science research and pharmaceutical development . Its use in Suzuki–Miyaura coupling reactions suggests it could play a role in the synthesis of new compounds .

properties

IUPAC Name

[4-fluoro-3-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c11-8-2-1-7(10(15)16)3-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIOIXMVFZMRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)COCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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